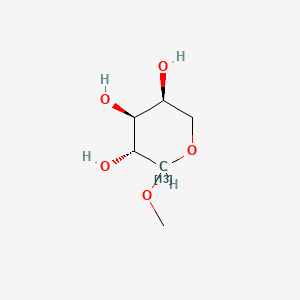
Methyl L-Arabinopyranoside-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl L-Arabinopyranoside-13C is a stable isotope-labelled compound, specifically a carbohydrate, where the carbon-13 isotope is incorporated into the molecular structure. This compound is used extensively in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl L-Arabinopyranoside-13C involves the partial methylation of methyl L-arabinopyranoside followed by liquid chromatography to isolate the desired methyl ethers . The reaction conditions typically include the use of methanol as a solvent and specific catalysts to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is essential to achieve high yields and purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl L-Arabinopyranoside-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl L-Arabinopyranoside-13C has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structural and dynamic properties of carbohydrates.
Biology: The compound is utilized in metabolic studies to trace the incorporation and transformation of carbohydrates in biological systems.
Medicine: It serves as a precursor in the synthesis of labelled antibiotics and other pharmaceuticals, aiding in drug development and pharmacokinetic studies.
Industry: this compound is employed in the production of labelled compounds for various industrial applications, including the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Methyl L-Arabinopyranoside-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the detailed study of metabolic processes using NMR spectroscopy. This enables researchers to track the molecular targets and pathways involved in the metabolism of carbohydrates .
Comparaison Avec Des Composés Similaires
- Methyl β-L-Arabinopyranoside
- Methyl α-D-Lyxopyranoside
- Methyl β-D-Ribopyranoside
- Methyl α-D-Xylopyranoside
Comparison: Methyl L-Arabinopyranoside-13C is unique due to the incorporation of the carbon-13 isotope, which enhances its utility in NMR spectroscopy and metabolic studies. Compared to its non-labelled counterparts, it provides more detailed insights into the structural and dynamic properties of carbohydrates. This makes it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(3R,4S,5S)-2-methoxy(213C)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1/i6+1 |
Clé InChI |
ZBDGHWFPLXXWRD-OMMRTODFSA-N |
SMILES isomérique |
CO[13CH]1[C@@H]([C@H]([C@H](CO1)O)O)O |
SMILES canonique |
COC1C(C(C(CO1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)


![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)


![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)


![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)

![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
